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Compound of Interest

1,2,3,4-
Compound Name:
Tetrachlorohexafluorobutane

Cat. No.: B3415785

An In-Depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane: Structure, Properties,
and Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 1,2,3,4-
tetrachlorohexafluorobutane (CAS No. 375-45-1), a critical fluorinated intermediate. The
document details its molecular structure, including a crucial discussion of its stereocisomerism,
and its key physicochemical properties. A significant focus is placed on its primary application
as a precursor for the synthesis of hexafluoro-1,3-butadiene (CaFs), a high-performance
etching gas vital to the semiconductor industry. Furthermore, this guide presents a detailed,
field-proven protocol for its synthesis via a Wurtz-type condensation, explaining the
mechanistic choices behind the procedure. This document is intended for researchers,
chemists, and materials scientists engaged in fluorochemistry and advanced material
synthesis.

Introduction: A Key Intermediate in Semiconductor
Manufacturing

1,2,3,4-Tetrachlorohexafluorobutane, often referred to by the industrial code A316, is a
halogenated alkane of significant commercial interest.[1][2] Its primary value lies not in its direct
application, but in its role as the immediate precursor to hexafluoro-1,3-butadiene (HFBD or
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CaFe).[2][3] HFBD is a state-of-the-art etching gas used in the fabrication of integrated circuits
and semiconductors.[1][3] Its utility stems from its ability to etch with extremely high precision,
enabling the creation of features with widths of 200 nm or less.[3] Moreover, HFBD possesses

a low atmospheric lifetime and a correspondingly low global warming potential, making it an

environmentally preferable alternative to other fluorinated gases.[3]

The synthesis of high-purity HFBD is directly dependent on the quality of its A316 precursor.

Therefore, a thorough understanding of the molecular structure, properties, and synthesis of

1,2,3,4-tetrachlorohexafluorobutane is essential for optimizing the production of next-

generation electronics. This guide offers an in-depth examination of these core aspects.

Molecular Identity and Physicochemical Properties

The fundamental properties of 1,2,3,4-tetrachlorohexafluorobutane are summarized below.

The compound is a liquid at standard conditions.[4]

Property Value Source(s)

CAS Number 375-45-1 (5116171

Molecular Formula CaClaFs [1][5]I6]
1,2,3,4-tetrachloro-1,1,2,3,4,4-

IUPAC Name [81[°]
hexafluorobutane

Molecular Weight 303.85 g/mol [51[6][10]

Monoisotopic Mass 301.865830 Da [51[7]

Boiling Point 131.5-134°C [71[11][12]

Density ~1.78 - 1.8 g/cm? at 20 °C [11][12]

Flash Point ~47.9 °C [11][12]

Refractive Index ~1.388 [12]
IRHYACQPDDXBCB-

InChl Key [518]
UHFFFAOYSA-N
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It is critical to distinguish the primary compound of interest, CAS 375-45-1, from its
constitutional isomers, such as 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane (CAS 423-38-
1).[13][14] While sharing the same molecular formula, their differing atomic connectivity results
in distinct physical and chemical properties.

Molecular Structure and Stereochemistry

The defining structural feature of 1,2,3,4-tetrachlorohexafluorobutane is the presence of two
adjacent chiral centers at the C2 and C3 positions. This gives rise to stereoisomerism, a factor
that can influence the efficiency of its subsequent conversion to hexafluoro-1,3-butadiene.

General Structure

The molecule consists of a four-carbon butane backbone where each carbon is substituted with
chlorine and fluorine atoms. The terminal carbons (C1 and C4) are present as
dichlorofluoromethyl (-CFCI2) or difluorochloromethyl (-CF2zClI) groups depending on the isomer,
while the internal carbons (C2 and C3) are chlorofluoromethyl (-CFCI-) groups. For the IUPAC
name 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane, the structure is as shown below.

Caption: 2D Molecular Structure of 1,2,3,4-Tetrachlorohexafluorobutane.

Stereoisomers: Enantiomers and Meso Compounds

The presence of two stereocenters (C2 and C3) means that three distinct stereocisomers of
1,2,3,4-tetrachlorohexafluorobutane exist. Commercial products sold under CAS number
375-45-1 are typically a mixture of these isomers.[4][8]

o A Pair of Enantiomers (dl-pair): These are non-superimposable mirror images of each other.
They possess (2R, 3R) and (2S, 3S) configurations. Enantiomers have identical physical
properties (boiling point, density, etc.) and differ only in their interaction with plane-polarized
light.

o A Meso Compound: This isomer has (2R, 3S) or (2S, 3R) configuration. Despite having chiral
centers, the molecule as a whole is achiral due to an internal plane of symmetry. The meso
isomer is a diastereomer of the enantiomeric pair and thus has different physical properties.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C423381&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/Hexafluoro-1_1_3_4-tetrachlorobutane
https://www.benchchem.com/product/b3415785?utm_src=pdf-body
https://www.benchchem.com/product/b3415785?utm_src=pdf-body
https://www.benchchem.com/product/b3415785?utm_src=pdf-body
https://chem-space.com/CSSB00000035149-7E5C88
https://www.sigmaaldrich.com/SG/en/product/fluorochempreferredpartner/fluh99c74a50?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The relative ratio of these isomers can depend on the synthesis method, and their separation
can be challenging. For applications like the synthesis of 2,3-dichloro-1,3-butadiene from its
non-fluorinated analog, controlling the stereochemistry to favor the meso-isomer is known to
provide superior yields.[15]
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Caption: Relationship between the stereocisomers of the target molecule.

Synthesis and Reaction Protocol

Several synthetic routes to 1,2,3,4-tetrachlorohexafluorobutane have been developed,
including the fluorination of 1,2,3,4-tetrachlorobutane and the fluorodimerization of 1,2-
dichlorodifluoroethylene.[2] A particularly effective and high-yield laboratory method is the
Wurtz-type condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, induced by zinc metal.[16]

Causality in Experimental Design

The chosen protocol relies on a classic organometallic coupling reaction.
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e Zinc Metal: Granulated zinc is used as the reducing agent. It facilitates the coupling of two
molecules of the iodo-precursor by forming an organozinc intermediate, which then
undergoes dimerization.

» lodo-precursor: 1-iodo-1,2,2-trifluoro-1,2-dichloroethane is selected because the Carbon-
lodine bond is the weakest carbon-halogen bond, making it susceptible to oxidative addition
by zinc.

o Catalytic Ethyl Acetate (AcOEt): The reaction is significantly accelerated by catalytic amounts
of ethyl acetate. This is a key insight; the AcOEt likely serves to activate the zinc surface by
cleaning it of passivating oxides, thereby facilitating the reaction initiation without the need
for a bulk solvent.[16]

Experimental Protocol: Wurtz Condensation

The following protocol is adapted from the procedure described by Karimova et al. in the
Russian Chemical Bulletin.[16]

Step 1: Reactor Setup

» Athree-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux
condenser.

e The system is flushed with an inert gas (e.g., Nitrogen or Argon) to prevent moisture and
oxygen from interfering with the reaction.

Step 2: Charging the Reactor

e Charge the flask with granulated zinc.

o Add a catalytic amount of ethyl acetate (AcOEt).

Step 3: Reaction Initiation

e Add a small initial portion of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane to the flask.

o Gently heat the mixture to initiate the reaction, which is typically indicated by a noticeable
exotherm.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 4: Precursor Addition

e Once the reaction has started, add the remaining 1-iodo-1,2,2-trifluoro-1,2-dichloroethane
dropwise from the funnel at a rate that maintains a steady reaction temperature.

Step 5: Reaction Completion and Work-up

» After the addition is complete, continue stirring the mixture until gas chromatography-mass
spectrometry (GC/MS) analysis of an aliquot indicates the consumption of the starting
material.

e Cool the reaction mixture to room temperature.
« |solate the crude product by vacuum distillation directly from the reaction mixture.
Step 6: Purification

e The distilled product can be further purified by fractional distillation to yield high-purity
1,2,3,4-tetrachlorohexafluorobutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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